4-Benzyl-1(2H)-phthalazinone
Overview
Description
4-Benzylphthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family. It is characterized by a benzyl group attached to the phthalazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzylphthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with benzylamine under specific conditions. The reaction mixture is heated at elevated temperatures to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform and methanol, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: In an industrial setting, the production of 4-benzylphthalazin-1(2H)-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phthalazinones.
Scientific Research Applications
4-Benzylphthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a PARP-1 inhibitor, which is relevant in DNA repair mechanisms.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit PARP-1.
Industry: Used in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The primary mechanism of action of 4-benzylphthalazin-1(2H)-one involves the inhibition of PARP-1. By binding to the active site of the enzyme, it prevents the repair of DNA damage, leading to cell death in cancer cells. This makes it a promising candidate for cancer therapy. The molecular targets include the catalytic domain of PARP-1, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
4-Arylphthalazinones: These compounds also inhibit PARP-1 but may have different substituents on the phthalazinone core.
Benzylphthalazin-1-ylaminophenols: These derivatives have shown antimicrobial activities and are structurally similar to 4-benzylphthalazin-1(2H)-one.
Uniqueness: 4-Benzylphthalazin-1(2H)-one is unique due to its specific benzyl substitution, which enhances its inhibitory activity against PARP-1 and provides promising metabolic stability in vitro .
Properties
IUPAC Name |
4-benzyl-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCMEHWBGPJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346948 | |
Record name | 4-Benzyl-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32003-14-8 | |
Record name | 4-(Phenylmethyl)-2H-phthalazin-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzyl-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes used to obtain 4-Benzyl-1(2H)-phthalazinone and its derivatives?
A1: Researchers have employed various synthetic strategies to produce this compound and its derivatives. One common approach involves a chemoselective N-alkylation reaction. For instance, reacting 4-benzylphthalazin-1(2H)-one with ethyl acrylate in the presence of anhydrous potassium carbonate yields ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate. [] This ester serves as a crucial intermediate for synthesizing numerous other derivatives. Another method involves reacting the aceto hydrazide of 4-benzyl-1(2 H)-phthalazinone with amino acid methyl esters using an azide coupling method. [] This leads to the formation of various substituted this compound derivatives.
Q2: What biological activities have been associated with this compound derivatives?
A2: Studies have shown that certain derivatives of this compound exhibit promising anticancer activity. [, ] Specifically, these compounds have demonstrated cytotoxicity against the HCT-116 cell line, a human colon cancer cell line. [] Additionally, some derivatives demonstrated potent inhibition of VEGFR2, a key protein involved in angiogenesis, a process crucial for tumor growth and development. [] Furthermore, research has explored the potential of these derivatives as androgen receptor antagonists, which could have implications for treating prostate cancer. []
Q3: How do structural modifications to this compound impact its biological activity?
A3: The structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold can significantly influence its biological properties. For example, introducing specific substituents like mono and dipeptides, or hydrazones, has been shown to enhance the cytotoxic activity of the parent compound against cancer cell lines. [, ] Additionally, varying the substituents at specific positions on the aromatic ring can modulate its binding affinity to target proteins like VEGFR2. []
Q4: Has the mechanism of action for the observed cytotoxicity been investigated?
A4: Yes, research suggests that some this compound derivatives induce apoptosis, a programmed cell death mechanism, in HCT-116 cells. [] One study observed that treatment with a specific derivative led to a significant increase in apoptotic cells and caused cell cycle arrest at the S-phase, indicating its interference with DNA replication and ultimately leading to cancer cell death. []
Q5: Are there any insights into the binding interactions of this compound derivatives with target proteins like VEGFR2?
A5: Computational studies have provided valuable insights into the binding mode of this compound derivatives with VEGFR2. Molecular docking simulations revealed that a potent derivative formed key binding interactions with crucial amino acid residues within the active site of VEGFR2. [] This strong binding affinity, reflected by a favorable binding energy, likely contributes to the observed inhibitory effect on VEGFR2 activity. []
Q6: Beyond anticancer activity, have any other potential applications for this compound derivatives been explored?
A6: Interestingly, previous research has explored the antiallergic and antiasthmatic properties of certain this compound derivatives. [, ] While the specific mechanisms behind these effects require further investigation, these findings suggest potential therapeutic applications beyond oncology.
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